N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylsulfonyl group, and a tetrahydrofuran ring
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h4-7,9-10,17H,1,8,11-13H2,2-3H3,(H,21,23) |
InChI Key |
YYLAPWNRQGFWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through an intramolecular cyclization reaction.
Final Coupling: The final step involves coupling the pyrrole and tetrahydrofuran rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of chemical and biological properties.
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development.
Biological Activity
Overview
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities, including potential therapeutic applications. This compound features a unique structural framework comprising a pyrrole ring, a phenylsulfonyl moiety, and a tetrahydrofuran ring, which may contribute to its interactions with various biological targets.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 390.5 g/mol. The presence of multiple functional groups suggests that this compound could exhibit significant pharmacological properties.
The biological activity of this compound may involve several mechanisms:
- Cell Growth Inhibition : Similar compounds have been observed to suppress cell growth by inducing cell cycle arrest.
- Metabolic Modulation : Some studies suggest that pyrrole derivatives can enhance glucose uptake and ATP production in cultured cells, indicating a role in metabolic regulation during therapeutic interventions .
- Glycosylation Control : The modulation of glycosylation patterns on therapeutic monoclonal antibodies has been linked to improved efficacy and stability, suggesting that this compound may influence glycan profiles in biopharmaceutical applications .
Study 1: Antitumor Activity
In a recent study focusing on pyrrole derivatives, compounds exhibiting structural similarities to this compound were tested for their cytotoxic effects against glioblastoma cells. Results indicated that these compounds significantly decreased cell viability and induced apoptosis through caspase activation pathways.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Caspase activation |
| Compound B | 10 | Cell cycle arrest |
| N-[4,5-dimethyl...] | TBD | TBD |
Study 2: Metabolic Effects
Another investigation into the metabolic effects of pyrrole-based compounds revealed that they could enhance the specific productivity of monoclonal antibodies in CHO cell cultures. The addition of these compounds resulted in increased glucose uptake and ATP levels, which are critical for maintaining cell viability during prolonged culture periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
